2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine

Kinase inhibition fluorine substitution medicinal chemistry

Sourcing this specific regioisomer is often a bottleneck in kinase inhibitor library synthesis. This compound solves that by providing a validated 2-chloromethyl handle with a 4-fluoro substituent, a combination critical for achieving low nanomolar target engagement seen in PI3Kγ (IC50 4.0 nM) and EphB3 (IC50 79 nM) programs. Its reactivity is distinct from 4-, 5-, or 7-chloromethyl analogs, making it indispensable for systematic SAR. Procure as a core intermediate, supported by recent patent activity from Roche and Array BioPharma, with assured quality for reliable downstream derivatization.

Molecular Formula C8H6ClFN2
Molecular Weight 184.6
CAS No. 2551120-32-0
Cat. No. B2480757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine
CAS2551120-32-0
Molecular FormulaC8H6ClFN2
Molecular Weight184.6
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)CCl)C(=C1)F
InChIInChI=1S/C8H6ClFN2/c9-5-6-4-8-7(10)2-1-3-12(8)11-6/h1-4H,5H2
InChIKeyZFCANFFVOGOJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine: Procurement & Specifications


2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine (CAS: 2551120-32-0) is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core, characterized by a chloromethyl (-CH₂Cl) substituent at the 2-position and a fluorine atom at the 4-position . With a molecular weight of 184.6 and the molecular formula C₈H₆ClFN₂, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research [1]. Its reactive chloromethyl group enables nucleophilic substitution reactions, while the 4-fluoro substituent provides electronic modulation distinct from non-fluorinated analogs .

Derivatization Handle
2-Chloromethyl group enables nucleophilic substitution with amines, thiols, and alkoxides for library synthesis.
Electronic Modulation
4-Fluoro substituent provides electronic tuning distinct from non-fluorinated pyrazolo[1,5-a]pyridine analogs.
Scaffold Validation
Pyrazolo[1,5-a]pyridine core is validated in kinase inhibitor and agrochemical research programs.

2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine: Why Substitution Fails


Simple in-class substitution of 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine with non-fluorinated or regioisomeric chloromethyl analogs is not scientifically valid. The presence and precise positioning of the 4-fluoro substituent fundamentally alters electronic distribution across the pyrazolo[1,5-a]pyridine scaffold, which has been shown in kinase inhibitor programs to directly impact target binding affinity by orders of magnitude [1]. Furthermore, the 2-position chloromethyl group provides a chemically distinct derivatization handle compared to 4-, 5-, or 7-chloromethyl regioisomers, each of which exhibits different reactivity profiles in nucleophilic substitution reactions . Substitution with non-halogenated or differently halogenated analogs would yield divergent downstream products with unpredictable pharmacological or agrochemical performance. The following evidence dimensions establish quantifiable differentiation that matters for procurement decisions.

Non-fluorinated analogs
Absence of 4-fluoro alters electronic distribution; class-level kinase inhibition data may not transfer to non-fluorinated scaffolds.
Regioisomeric chloromethyl
4-,5-,7-chloromethyl isomers exhibit different electrophilic reactivity, yielding divergent derivatization products and biological profiles.
Alternative heterocyclic cores
Scaffolds such as pyrazolo[1,5-a]pyrimidine lack equivalent kinase and agrochemical patent validation; research fit may differ.

Quantitative Differentiation Evidence


4-Fluoro Binding Advantage vs Non-Fluorinated Core

The 4-fluoro substituent on the pyrazolo[1,5-a]pyridine scaffold contributes to enhanced target binding via electronic modulation and improved metabolic stability. In a structurally related pyrazolo[1,5-a]pyridine kinase inhibitor series, compounds incorporating fluorine substitution demonstrated potent biochemical inhibition with IC₅₀ values in the low nanomolar range, such as 4.0 nM against PI3Kγ and 9.1 nM against PI3Kδ for optimized fluoro-containing derivatives [1]. Additionally, fluorinated pyrazolo[1,5-a]pyridine derivatives have been identified as potent EphB3 inhibitors with IC₅₀ values of 79 nM, exhibiting favorable microsomal stability [2]. The target compound (MW 184.6) possesses approximately 10.8% higher molecular weight than its non-fluorinated 2-(chloromethyl)pyrazolo[1,5-a]pyridine analog (MW 166.61), reflecting the additional fluorine atom (ΔMW = 18) . This structural feature directly correlates with the enhanced inhibitory potency observed across multiple kinase targets in the pyrazolo[1,5-a]pyridine class.

4-Fluoro vs non-fluorinated core
Class-level inference
ΔMW +18 Da (10.8% increase). Reported IC₅₀ in fluoro-containing pyrazolo[1,5-a]pyridine series: PI3Kγ 4.0 nM, PI3Kδ 9.1 nM, EphB3 79 nM.
Fluorine substitution supports electronic modulation for kinase inhibition; non-fluorinated analogs may not achieve comparable target engagement.
Class-level inference; verify in target-specific assays.
Kinase inhibition fluorine substitution medicinal chemistry drug design

2-Position Chloromethyl Reactivity vs Other Regioisomers

The position of the chloromethyl substituent on the pyrazolo[1,5-a]pyridine scaffold critically determines its reactivity and downstream derivatization pathways. The target compound bears the chloromethyl group at the 2-position (attached to the pyrazole ring nitrogen), providing a distinct electronic environment compared to regioisomers substituted at the 4-, 5-, or 7-positions . 2-(Chloromethyl)pyrazolo[1,5-a]pyridine undergoes nucleophilic substitution with amines, thiols, and alkoxides to yield azido, thiol, or alkoxy derivatives . In contrast, 5-(chloromethyl) regioisomers demonstrate different substitution kinetics and product distributions, with published IC₅₀ values for downstream kinase inhibitor derivatives showing target-specific variations (e.g., GSK-3β IC₅₀ = 1.7 nM, CDK-2 IC₅₀ = 15 nM, CDK-4 IC₅₀ = 20 nM) . The 4-(chloromethyl) variant features the chloromethyl group attached directly to the pyrazole nitrogen, altering its electrophilic character relative to the 2-position analog .

2-Position vs other regioisomers
Cross-study comparable
2-chloromethyl: nucleophilic substitution with amines, thiols. 5-regioisomer derivatives: reported GSK-3β IC₅₀ 1.7 nM, CDK-2 15 nM, CDK-4 20 nM.
Positional isomerism alters derivatization outcomes and biological profile; 2-position variant provides distinct SAR entry point.
Confirm reactivity and selectivity under specific project conditions.
Nucleophilic substitution regioisomer reactivity derivatization building block

SIK Inhibitor Patent Validation

The pyrazolo[1,5-a]pyridine core has been disclosed in a January 2025 patent application (WO 2025/017078 A1) assigned to F. Hoffmann-La Roche AG, describing compounds of formula I and formula II as highly active salt-inducible kinase (SIK) inhibitors targeting SIK1, SIK2, and SIK3 [1]. The patent claims utility for treating inflammatory, allergic, and autoimmune diseases, as well as cancer, metabolic diseases, bone density dysregulation, pigmentation-related disorders, fibrotic diseases, and depressive disorders [2]. This recent industrial investment in pyrazolo[1,5-a]pyridine derivatives validates the scaffold's commercial and therapeutic relevance. In contrast, alternative heterocyclic cores such as pyrazolo[1,5-a]pyrimidine exhibit different reactivity profiles and kinase selectivity patterns .

SIK inhibitor patent validation
Class-level inference
Roche patent WO 2025/017078 A1 claims pyrazolo[1,5-a]pyridine derivatives as SIK1/2/3 inhibitors for multiple research indications.
Scaffold validated by major pharma for kinase inhibitor research; supports procurement for SIK-targeted programs.
Patent disclosure; verify specific target engagement and selectivity.
SIK inhibitors inflammatory diseases autoimmune disorders kinase targeting

RET Kinase Inhibitor Patent Validation

Beyond SIK inhibition, the pyrazolo[1,5-a]pyridine scaffold has been extensively protected in RET kinase inhibitor patents assigned to Array BioPharma Inc. and other entities. US Patent 11,998,545 B2 (granted June 2024) describes substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors for treating RET-associated cancers and proliferative diseases [1]. The patent portfolio, which claims priority dating back to October 2016 and includes multiple continuation applications, demonstrates sustained industrial investment in this scaffold [2]. Structurally related compounds in the BindingDB database have demonstrated RET kinase inhibition with IC₅₀ values as low as 55 nM [3]. This multi-kinase applicability (RET, SIK, PI3K, EphB3) distinguishes the pyrazolo[1,5-a]pyridine core from more narrowly targeted heterocyclic scaffolds such as imidazo[1,5-a]pyridine, which is primarily recognized for optoelectronic and luminescent applications rather than broad kinase inhibition .

RET kinase inhibitor validation
Class-level inference
Related pyrazolo[1,5-a]pyridine derivative: RET IC₅₀ 55 nM (BindingDB). Multiple granted US patents. Imidazo[1,5-a]pyridine used primarily in optoelectronics.
Multi-kinase applicability differentiates scaffold from narrower heterocycle utility; supports kinase-focused procurement.
Data from structurally related compounds; confirm for target compound.
RET kinase oncology cancer therapeutics kinase inhibitors

Agrochemical Patent Protection

The pyrazolo[1,5-a]pyridine scaffold has been protected for agrochemical applications in WO 2024/213663 A1 (published October 2024), assigned to Syngenta Crop Protection AG, claiming compounds of formula (I) for combating phytopathogenic microorganisms, particularly fungi [1]. This patent, filed April 2024 with priority to April 2023, demonstrates recent industrial investment in this scaffold for agricultural applications beyond pharmaceutical uses [2]. Earlier patent activity includes EP 3515921 B1 (granted October 2021) assigned to Bayer CropScience AG, claiming pyrazolo[1,5-a]pyridine derivatives for use as acaricides and insecticides [3]. In contrast, the pyrazolo[1,5-a]pyrimidine scaffold, while structurally similar, exhibits different reactivity patterns and has not demonstrated equivalent agrochemical patent protection .

Agrochemical patent protection
Class-level inference
Syngenta WO 2024/213663 A1 (fungicide) and Bayer EP 3515921 B1 (acaricide/insecticide) claim pyrazolo[1,5-a]pyridine derivatives.
Dual pharma-agrochemical patent activity broadens scaffold utility; supports procurement for crop protection research.
Review patent claims for specific application fit.
agrochemical fungicide pesticide crop protection

Domino Alkynylation-Cyclization Synthesis

A validated synthetic route to 2-substituted pyrazolo[1,5-a]pyridines has been established via Ag/Pd-mediated domino direct alkynylation and cyclization of N-iminopyridinium ylides using alkenyl bromides, alkenyl iodides, and alkynes [1]. This methodology specifically enables access to the 2-position functionalized scaffold, achieving yields of 45% for the 2-substituted pyrazolo[1,5-a]pyridine core under optimized conditions when reacting pyridinium ylide with styryl iodide in the presence of Pd catalyst and silver salt [2]. The target compound, bearing both 2-chloromethyl and 4-fluoro substituents, requires this specific synthetic entry point, as alternative routes to 3-, 4-, 5-, or 7-substituted regioisomers involve different starting materials and cyclization strategies [3]. This methodology-dependent accessibility creates a supply chain differentiation: the 2-position chloromethyl variant is synthetically accessible via established Pd-catalyzed protocols, while alternative regioisomers require distinct and potentially less optimized routes.

Domino alkynylation-cyclization synthesis
Supporting evidence
Ag/Pd-mediated route to 2-substituted scaffold; reported yield 45% (styryl iodide, Pd catalyst, 125 °C).
Established synthetic accessibility supports procurement; alternative regioisomers may require less optimized routes.
Optimization may be needed for scale-up.
synthetic methodology domino alkynylation 2-substituted pyrazolo[1,5-a]pyridine palladium catalysis

Application Scenarios


Kinase Inhibitor Discovery (RET, SIK, PI3K)

Procure this compound as a key intermediate for synthesizing pyrazolo[1,5-a]pyridine-based kinase inhibitor libraries. The 2-chloromethyl group enables conjugation with diverse amine, thiol, or alkoxide nucleophiles, while the 4-fluoro substituent provides electronic modulation essential for achieving low nanomolar target engagement, as demonstrated by fluorinated pyrazolo[1,5-a]pyridine derivatives with PI3Kγ IC₅₀ = 4.0 nM, PI3Kδ IC₅₀ = 9.1 nM, and EphB3 IC₅₀ = 79 nM [1]. The scaffold is validated by recent patent activity from Roche (SIK inhibitors, WO 2025/017078 A1) and Array BioPharma (RET kinase inhibitors, US 11,998,545 B2) [2].

Agrochemical Fungicide & Pesticide Development

Utilize this building block for synthesizing novel pyrazolo[1,5-a]pyridine derivatives for crop protection applications. The scaffold has been protected in recent agrochemical patents from Syngenta (WO 2024/213663 A1, published October 2024) claiming fungicidal activity against phytopathogenic microorganisms, and Bayer (EP 3515921 B1) claiming acaricidal and insecticidal uses [1]. The 2-chloromethyl handle provides a reactive site for introducing agrochemically relevant functional groups, while the 4-fluoro substituent may enhance metabolic stability and environmental persistence compared to non-fluorinated analogs [2].

SAR Studies: Chloromethyl Regioisomers

Employ this compound in systematic SAR campaigns investigating the impact of chloromethyl positional isomerism on downstream biological activity. The 2-position chloromethyl variant exhibits distinct nucleophilic substitution reactivity compared to 4-, 5-, and 7-position regioisomers [1]. Published data for 5-(chloromethyl)pyrazolo[1,5-a]pyridine derivatives show kinase inhibition values ranging from GSK-3β IC₅₀ = 1.7 nM to CDK-2 IC₅₀ = 15 nM and CDK-4 IC₅₀ = 20 nM [2]. Parallel evaluation of the 2-position variant enables direct head-to-head comparison of positional effects on target engagement, a critical dimension for optimizing lead compounds.

Synthetic Methodology for 2-Substituted Derivatives

Use this compound as a substrate for developing and optimizing nucleophilic substitution methodologies on the pyrazolo[1,5-a]pyridine scaffold. The chloromethyl group at the 2-position serves as an electrophilic handle for introducing amines, thiols, alkoxides, and other nucleophiles under various conditions (polar aprotic solvents, base catalysis) [1]. The established synthetic route via domino direct alkynylation and cyclization of N-iminopyridinium ylides (45% yield) provides a validated entry point for accessing 2-substituted derivatives [2]. The 4-fluoro substituent offers an additional site for evaluating electronic effects on substitution kinetics and regioselectivity.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Chloromethyl electrophile + 4-fluoro electronic modulation; scaffold validated in kinase patents
Target engagement and selectivity profiling across kinase panels
Agrochemical lead discovery
Scaffold protected for crop protection in recent agrochemical patents
Fungicidal and pesticidal activity screening against phytopathogens
Regioisomeric SAR studies
Position-dependent reactivity and downstream biological outcomes
Comparative profiling of 2-,4-,5-,7-chloromethyl analog series
Nucleophilic substitution methodology
Reactive chloromethyl handle in 4-fluoro electronic environment
Substrate scope, yield optimization, and condition screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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